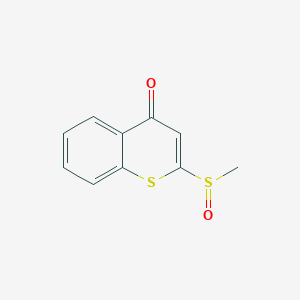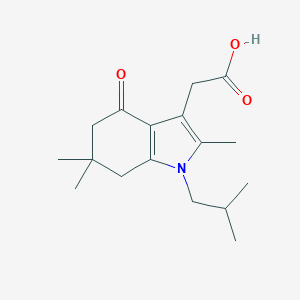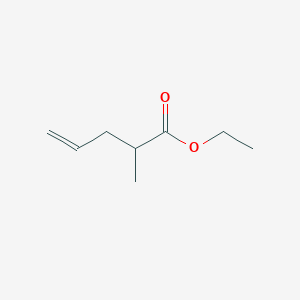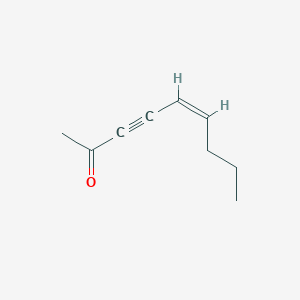
Sand-PR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sand-PR is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied in recent years, and its unique properties have shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of Sand-PR is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of several enzymes involved in cancer cell growth and inflammation. Sand-PR has also been shown to modulate the expression of various genes involved in cellular signaling pathways, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Sand-PR has been shown to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the activity of specific enzymes involved in the inflammatory response. Sand-PR has also been shown to improve cognitive function by modulating the expression of genes involved in neuronal signaling pathways. Additionally, the compound has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Sand-PR in lab experiments is its unique properties. The compound has shown promising results in various research studies, making it an attractive candidate for further research. Additionally, Sand-PR is a synthetic compound, which means that it can be easily produced in large quantities for use in lab experiments.
One of the limitations of using Sand-PR in lab experiments is its complex synthesis method. The synthesis of Sand-PR requires careful attention to detail and precise control of reaction conditions. Additionally, the compound is relatively new, and its long-term effects are not fully understood.
Zukünftige Richtungen
There are several future directions for research on Sand-PR. One area of research is the development of new synthetic compounds based on the structure of Sand-PR. These compounds may have improved therapeutic properties and fewer side effects.
Another area of research is the development of new methods for synthesizing Sand-PR. These methods may be more efficient and cost-effective than the current synthesis method.
Finally, future research may focus on the therapeutic applications of Sand-PR in specific diseases, such as cancer and neurodegenerative diseases. Studying the effects of Sand-PR in these diseases may lead to the development of new treatments and therapies.
In conclusion, Sand-PR is a novel synthetic compound that has shown promising results in various research studies. The compound has unique properties that make it an attractive candidate for further research in the field of medicine. Future research may focus on the development of new synthetic compounds, new methods for synthesizing Sand-PR, and the therapeutic applications of Sand-PR in specific diseases.
Synthesemethoden
Sand-PR is synthesized using a multistep process that involves the reaction of various chemical compounds. The primary starting material for the synthesis of Sand-PR is 2,3-dimethylpyridine. This compound is reacted with a series of reagents, including acetic anhydride, sodium hydroxide, and acetic acid, to produce the final product. The synthesis of Sand-PR is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
Sand-PR has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various research studies, including its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. The unique properties of Sand-PR make it an attractive candidate for further research in the field of medicine.
Eigenschaften
CAS-Nummer |
112820-42-5 |
|---|---|
Produktname |
Sand-PR |
Molekularformel |
C16H15N6NaO10S3 |
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
sodium;1-[3-[2-[(5-azido-2-nitrobenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H16N6O10S3.Na/c17-20-19-9-1-2-11(22(27)28)10(7-9)15(25)18-4-6-34-33-5-3-14(24)32-21-13(23)8-12(16(21)26)35(29,30)31;/h1-2,7,12H,3-6,8H2,(H,18,25)(H,29,30,31);/q;+1/p-1 |
InChI-Schlüssel |
ICPJFWLPTHHFGV-UHFFFAOYSA-M |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Synonyme |
SAND-PR sulfosuccinimidyl-2-(3-azido-2-nitrobenzamido)ethyl-1,3'-dithiopropionate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)
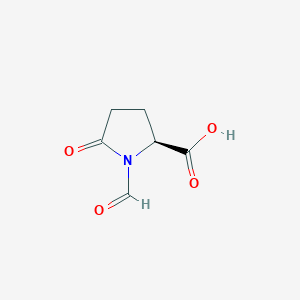
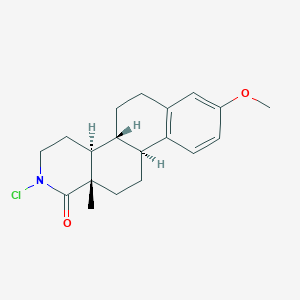
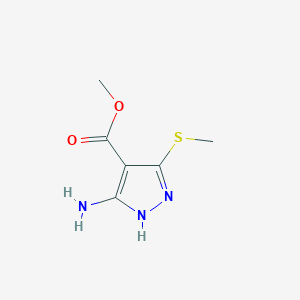
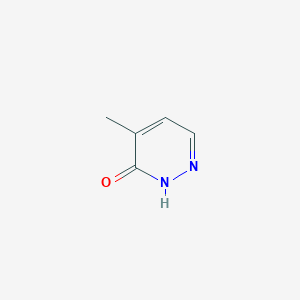
![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)
